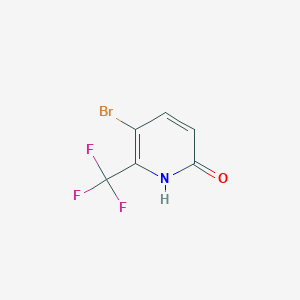

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFWXIMKNYWQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858624 | |

| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-87-5 | |

| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the introduction of the bromine, hydroxyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: Products include 3-amino-6-hydroxy-2-(trifluoromethyl)pyridine, 3-thio-6-hydroxy-2-(trifluoromethyl)pyridine, and 3-alkoxy-6-hydroxy-2-(trifluoromethyl)pyridine.

Oxidation Reactions: Products include 3-bromo-6-oxo-2-(trifluoromethyl)pyridine.

Reduction Reactions: Products include 3-bromo-6-hydroxy-2-(difluoromethyl)pyridine and 3-bromo-6-hydroxy-2-(monofluoromethyl)pyridine.

Scientific Research Applications

Agrochemical Applications

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is part of the trifluoromethylpyridine (TFMP) family, which is instrumental in developing agrochemical products. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in pest control and herbicide formulations.

Key Findings :

- TFMP derivatives are crucial in creating over 20 new agrochemical compounds that have received ISO common names.

- The synthesis of these derivatives often involves fluorine substitution methods, which can enhance their efficacy as pesticides and herbicides.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications due to its ability to modulate enzyme activities and influence metabolic pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic applications.

Case Studies :

- Several TFMP derivatives have been approved for use in human and veterinary medicine, indicating the potential for this compound in drug development.

- Research indicates that this compound can inhibit reverse transcriptase enzymes, which are crucial for viral replication processes, showcasing its potential as an antiviral agent.

The compound exhibits significant biological activity by modulating cellular functions. Its interactions with enzymes can lead to alterations in gene expression and cellular metabolism.

Biological Mechanisms :

- The hydroxyl group facilitates hydrogen bonding, while the bromine and trifluoromethyl groups promote hydrophobic interactions.

- It has been observed to influence biochemical pathways related to cell signaling and metabolism significantly.

Mechanism of Action

The mechanism of action of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine

- CAS Number : 1214383-87-5

- Molecular Formula: C₆H₃BrF₃NO

- Molecular Weight : 241.99 g/mol

- Key Structural Features :

- Bromine substituent at position 2.

- Hydroxyl group at position 4.

- Trifluoromethyl (-CF₃) group at position 2.

This compound is a halogenated pyridine derivative with a hydroxyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group’s hydrogen-bonding capability .

Comparison with Structurally Similar Compounds

Substituent Variations in Bromo-Trifluoromethylpyridines

Table 1: Structural and Physicochemical Comparisons

Reactivity and Functional Group Impact

Hydroxyl Group Influence :

- The hydroxyl group in This compound increases solubility in polar solvents but may reduce stability under acidic/basic conditions compared to halogenated analogs (e.g., 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) .

- In contrast, chloro or methyl substituents (e.g., 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine) enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Trifluoromethyl Group Effects :

- The -CF₃ group stabilizes the pyridine ring via electron withdrawal, directing electrophilic substitution to specific positions. This is critical in synthesizing derivatives like imidazo[1,2-a]pyridines (e.g., 3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 1160474-82-7) used in kinase inhibitors .

Table 2: Application-Specific Comparisons

Biological Activity

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The molecular structure is represented as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 238.02 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. In particular, studies have shown that derivatives of pyridine can serve as effective agents against various bacterial strains. For instance, compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. For example, the presence of the trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Additionally, studies on related compounds suggest that the bromine substituent may play a role in modulating the compound's reactivity and stability, potentially influencing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

- Antibacterial Screening :

- Pesticidal Applications :

- Metabolic Pathways :

Data Table: Biological Activity Overview

Q & A

What are the most effective synthetic routes for preparing 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine, and what are their respective yields and limitations?

Answer:

The synthesis of this compound typically involves:

- Trifluoromethylation of bromopyridine precursors : Direct trifluoromethylation using CuCF₃ or analogous reagents can introduce the CF₃ group, though regioselectivity must be carefully controlled .

- Functional group interconversion : For example, 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid (68% yield) can be converted to the target compound via decarboxylation or reduction .

- Cross-coupling reactions : Nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-bromo-6-hydroxypyridine derivatives) with trifluoromethylating agents, though yields may vary due to competing side reactions .

How can the bromine and hydroxyl substituents in this compound be selectively modified to synthesize derivatives?

Answer:

- Bromine substitution : The bromine atom is amenable to Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, enabling access to biaryl derivatives. Pd or Ni catalysts are effective, but steric hindrance from the CF₃ group may slow reactivity .

- Hydroxyl group protection : Use silyl ethers (e.g., TBSCl) or acetyl groups to protect the hydroxyl moiety during bromine substitution. Deprotection under mild acidic conditions regenerates the hydroxyl group .

- Simultaneous modification : Sequential reactions (e.g., bromine coupling followed by hydroxyl alkylation) require orthogonal protecting groups to avoid interference .

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : SHELX software is widely used for small-molecule structure refinement, particularly to resolve ambiguities in regiochemistry caused by the CF₃ and Br substituents .

- NMR spectroscopy : ¹⁹F NMR is essential to confirm the trifluoromethyl group’s presence and environment, while ¹H-¹³C HSQC can map coupling patterns .

- HPLC-MS : Identifies impurities (e.g., dehalogenated byproducts) and quantifies purity. Reverse-phase columns with acetonitrile/water gradients are effective .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Answer:

- Electron-withdrawing effect : The CF₃ group decreases electron density at the pyridine ring, stabilizing negative charges and directing electrophilic substitution to the 4-position. This contrasts with non-fluorinated analogs, where reactivity is distributed more evenly .

- Acid-base behavior : The hydroxyl group’s pKa is lowered due to the CF₃ group’s inductive effect, enhancing solubility in basic aqueous solutions .

- Thermal stability : The CF₃ group increases thermal stability but may promote decomposition under strong reducing conditions .

What challenges arise in maintaining the compound’s stability under reaction conditions?

Answer:

- Hydrolysis : The hydroxyl group is prone to oxidation or acid-catalyzed dehydration. Storage under inert atmospheres (N₂/Ar) at -20°C is recommended .

- Light sensitivity : Bromine and CF₃ groups can undergo photolytic cleavage. Reactions should be conducted in amber glassware or under dim light .

- Metal-catalyzed degradation : Trace metal impurities (e.g., Fe³⁺) may accelerate decomposition. Chelating agents (e.g., EDTA) can mitigate this .

How can this compound serve as a ligand or intermediate in transition metal catalysis?

Answer:

- Ligand design : The hydroxyl and Br groups can coordinate to metals like Ni or Pd, forming stable complexes for cross-coupling reactions. Steric effects from the CF₃ group may limit coordination geometry .

- Pharmaceutical intermediates : Derivatives of this compound are precursors to kinase inhibitors or agrochemicals. For example, coupling with aminopyridines yields bioactive heterocycles .

How can contradictions in reported reaction outcomes be resolved?

Answer:

- Systematic variation : Adjust catalyst (e.g., Pd vs. Ni), solvent (polar aprotic vs. ethereal), and temperature to identify optimal conditions .

- In-situ monitoring : Use techniques like ReactIR to track intermediate formation and side reactions .

- Computational modeling : DFT calculations predict regioselectivity trends and transition states, guiding experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.